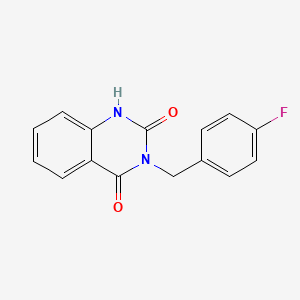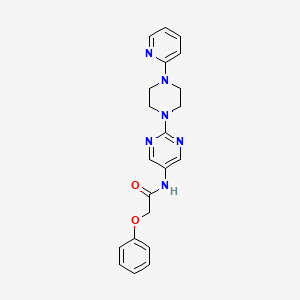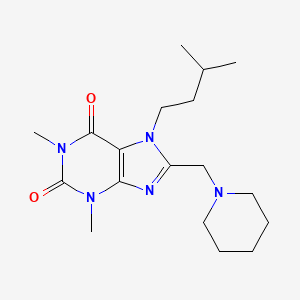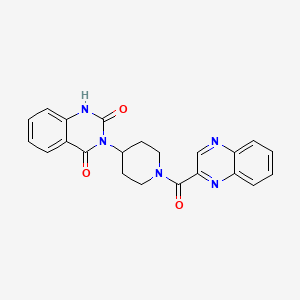![molecular formula C24H23N3O4 B2680038 N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 877656-63-8](/img/no-structure.png)
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide, also known as CDK9 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. In
科学的研究の応用
Anticancer Properties
The pyridopyrimidine scaffold of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide makes it a potential candidate for cancer therapy. Researchers have investigated its effects on tumor cell growth, apoptosis, and cell cycle regulation. Notably, compounds derived from this scaffold may inhibit specific kinases involved in cancer progression.
Anti-inflammatory Activity
The compound’s unique structure suggests anti-inflammatory potential. Studies have explored its impact on inflammatory pathways, such as NF-κB and COX-2. By modulating these pathways, N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide could serve as a novel anti-inflammatory agent.
Antiviral Potential
The pyridopyrimidine moiety has been associated with antiviral activity. N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide derivatives could inhibit viral replication by targeting specific viral enzymes or receptors.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves the condensation of 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine with cyclohexylglyoxalyl chloride followed by acetylation of the resulting intermediate.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine", "cyclohexylglyoxalyl chloride", "acetic anhydride", "pyridine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine (1.0 equiv) in dichloromethane and add cyclohexylglyoxalyl chloride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate.", "Step 3: Dissolve the intermediate in acetic anhydride (2.0 equiv) and pyridine (2.0 equiv) and stir at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide as a white solid." ] } | |
CAS番号 |
877656-63-8 |
分子式 |
C24H23N3O4 |
分子量 |
417.465 |
IUPAC名 |
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C24H23N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,25,28) |
InChIキー |
BAPQVPCXKFBYBM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)
![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)
![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
![Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2679968.png)


![N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2679972.png)

